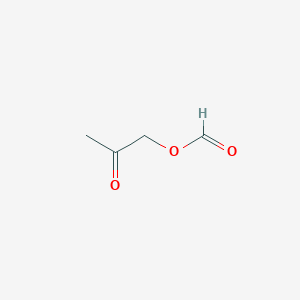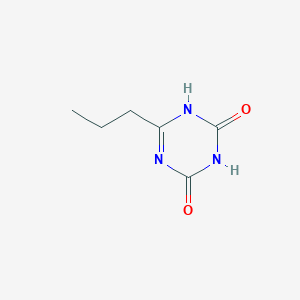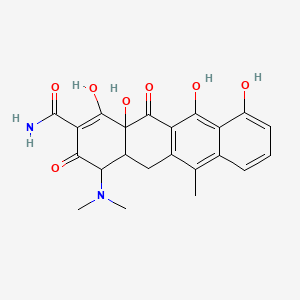![molecular formula C8H7BrClNO B14080078 N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine CAS No. 136978-96-6](/img/structure/B14080078.png)
N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a bromo and chlorophenyl group attached to an ethylidene bridge, which is further connected to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by bromination. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Sodium acetate or pyridine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction can yield amines or hydroxylamines.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include various substituted hydroxylamines, nitroso compounds, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Bromo-1-(4-methylphenyl)ethylidene]hydroxylamine
- N-[2-Bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine
- N-[2-Bromo-1-(4-nitrophenyl)ethylidene]hydroxylamine
Uniqueness
N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine is unique due to the presence of both bromo and chlorophenyl groups, which confer distinct reactivity and biological activity compared to its analogs. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
CAS No. |
136978-96-6 |
|---|---|
Molecular Formula |
C8H7BrClNO |
Molecular Weight |
248.50 g/mol |
IUPAC Name |
N-[2-bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7BrClNO/c9-5-8(11-12)6-1-3-7(10)4-2-6/h1-4,12H,5H2 |
InChI Key |
UXUYADQBOMGCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
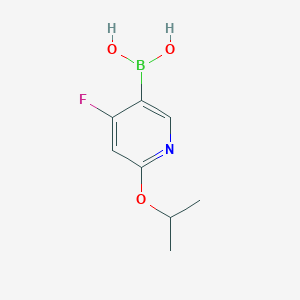
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
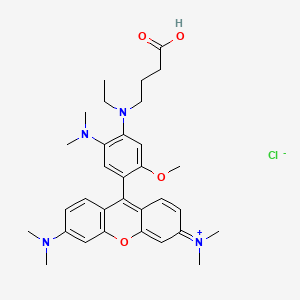
![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
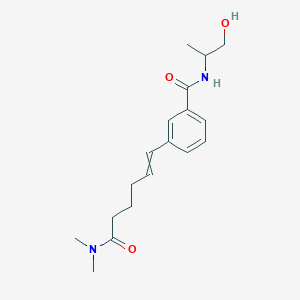
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)

![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)

